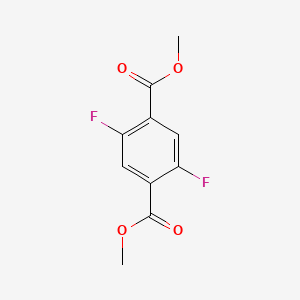
Dimethyl 2,5-difluoroterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,5-difluoroterephthalate is an organic compound with the molecular formula C10H8F2O4. It is a derivative of terephthalic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are esterified with methanol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,5-difluoroterephthalate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,5-difluoroterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield 2,5-difluoroterephthalic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester groups.
Oxidation and Reduction: Strong oxidizing or reducing agents may be employed, depending on the desired transformation.
Major Products:
Substitution Reactions: Products vary based on the nucleophile used.
Hydrolysis: 2,5-Difluoroterephthalic acid and methanol.
Oxidation and Reduction: Specific products depend on the reaction conditions and reagents.
Scientific Research Applications
Dimethyl 2,5-difluoroterephthalate has several applications in scientific research:
Materials Science: It is used as a monomer in the synthesis of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including their potential as enzyme inhibitors or drug candidates.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 2,5-difluoroterephthalate depends on its specific application. In materials science, its incorporation into polymers enhances their properties due to the presence of fluorine atoms, which impart hydrophobicity and chemical resistance. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through fluorine’s unique electronic properties.
Comparison with Similar Compounds
Dimethyl terephthalate: Lacks fluorine atoms, resulting in different chemical and physical properties.
Dimethyl 2,6-difluoroterephthalate: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and applications.
Dimethyl 2,5-dichloroterephthalate: Contains chlorine instead of fluorine, affecting its chemical behavior and uses.
Uniqueness: Dimethyl 2,5-difluoroterephthalate is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
5292-51-3 |
|---|---|
Molecular Formula |
C10H8F2O4 |
Molecular Weight |
230.16 g/mol |
IUPAC Name |
dimethyl 2,5-difluorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 |
InChI Key |
YQOQOCUGIYCMRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















